N-benzyl-4-(1-piperidinyl)benzamide
Overview
Description
N-benzyl-4-(1-piperidinyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.173213330 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties in the para position of the benzamide and the substitution at the nitrogen atom of benzamide significantly enhanced activity. These derivatives, especially compound 21, showed potent inhibitory effects on acetylcholinesterase, suggesting their potential as antidementia agents (Sugimoto et al., 1990).
Sigma Receptor Scintigraphy
Caveliers et al. (2002) explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans through sigma receptors, which are overexpressed on breast cancer cells. Their preliminary study indicated that P-(123)I-MBA accumulates in breast tumors, highlighting its application in noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Structure-Activity Relationships in Acetylcholinesterase Inhibition
Further research by Sugimoto et al. (1992) extended their work on acetylcholinesterase inhibitors by exploring the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives. Their findings demonstrated the importance of phenyl group introduction at the nitrogen atom of the amide moieties for enhanced activity, leading to the identification of highly potent AChE inhibitors (Sugimoto et al., 1992).
Bioactivity Study of Benzamides and Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including N-benzyl-piperidine derivatives, and evaluated their antibacterial activity against various bacterial strains. The study revealed that copper complexes exhibited better activities than the free ligands, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).
Antifungal Activity of Co(III) Complexes
Zhou Weiqun et al. (2005) reported on the synthesis of Co(III) complexes with N-benzoyl-N'-dialkylthiourea derivatives, including N-(piperidylthiocarbonyl) benzamide, and their antifungal activity. Their findings highlighted the potential of these complexes in combating plant diseases caused by major fungal pathogens (Zhou Weiqun et al., 2005).
Properties
IUPAC Name |
N-benzyl-4-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVJKBCIWLNEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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